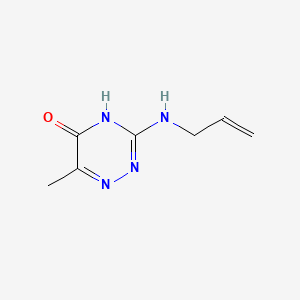

3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

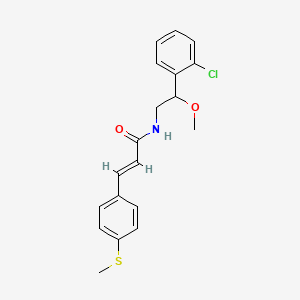

The compound “3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one” is a derivative of 1,2,4-triazin-5(4H)-one, which is a type of heterocyclic compound. The “allylamino” group at the 3-position and the “methyl” group at the 6-position are substituents on the triazine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, it might be synthesized through a series of reactions involving allylamine and a suitable 1,2,4-triazin-5(4H)-one derivative .Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazin-5(4H)-one ring with an allylamino group attached at the 3-position and a methyl group at the 6-position .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The allylamino group might participate in reactions typical of amines and alkenes, such as acid-base reactions, nucleophilic substitutions, or additions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an organic compound, it would likely be soluble in organic solvents. The presence of the amine group might confer basic properties .Applications De Recherche Scientifique

Synthesis and Molecular Structure

- Synthesis and Characterization : The compound "3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one" and its derivatives have been synthesized and characterized, highlighting their structural properties and potential as intermediates in the production of more complex molecules. For example, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one have been obtained, showcasing the aromatic character of some derivatives and their extensive hydrogen bonding, which could be of interest in materials science and drug design (Hwang et al., 2006).

Applications in Dentistry

- Dentistry and Adhesion : A study on triazine monomers, including derivatives of this compound, revealed their potential in improving the adhesive strength of restorative resins to dentin. This application is crucial in dentistry, where strong bonding between materials and tooth structures is required for the longevity of dental restorations (Lee et al., 1986).

Material Science and Polymer Chemistry

- High-Performance Thermosets : Novel benzoxazine monomers containing allyl groups have been synthesized from compounds related to "this compound," demonstrating their utility in creating thermosets with excellent thermal and mechanical properties. Such materials are valuable in high-performance applications, such as aerospace and automotive industries, where materials must withstand extreme conditions (Agag & Takeichi, 2003).

Chemical Analysis and Environmental Studies

- Pesticide Analysis : The use of plasma desportion mass spectrometry for analyzing s-alkylaminotriazines, related to the compound of interest, underscores the importance of these methods in identifying and quantifying pesticides. This application is vital for environmental monitoring and ensuring the safety of agricultural products (Bourcier et al., 1995).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

6-methyl-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-3-4-8-7-9-6(12)5(2)10-11-7/h3H,1,4H2,2H3,(H2,8,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYONGSYYOKRMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2865368.png)

![N-(4-{[4-(4-acetamidobenzenesulfonyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2865369.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2865370.png)

![2-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2865371.png)

![2-({1-[(2-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2865377.png)

![3-fluoro-4-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2865380.png)